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Compound of Interest

Compound Name: 2-hydrazinyl-5-iodoPyridine

Cat. No.: B1613007 Get Quote

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-iodopyridine

Introduction
2-Hydrazinyl-5-iodopyridine is a pivotal heterocyclic building block in the landscape of

modern medicinal chemistry and drug development. Its unique structural arrangement,

featuring a nucleophilic hydrazine moiety and a versatile iodine atom on a pyridine scaffold,

makes it an invaluable precursor for the synthesis of a diverse range of complex molecules,

particularly kinase inhibitors and other targeted therapeutics. The iodine atom serves as a

convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for

the introduction of various aryl or alkyl groups, while the hydrazine group is a key

pharmacophore and a reactive intermediate for constructing nitrogen-containing heterocycles

like pyrazoles, triazoles, and indazoles.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 2-hydrazinyl-
5-iodopyridine. Moving beyond a simple recitation of protocols, we will delve into the

mechanistic underpinnings, the rationale behind experimental choices, and a comparative

analysis of the available routes to empower researchers in selecting and optimizing the most

suitable method for their specific application, whether for small-scale discovery or large-scale

manufacturing.

Physicochemical Properties and Spectroscopic
Profile
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Before embarking on synthesis, a thorough understanding of the target compound's properties

is essential for monitoring reaction progress and verifying the final product's identity and purity.

Table 1: Physicochemical Properties of 2-Hydrazinyl-5-iodopyridine[2]

Property Value

CAS Number 77992-46-2

Molecular Formula C₅H₆IN₃

Molecular Weight 235.03 g/mol

Appearance Off-white to yellow solid (typical)

Melting Point
Data not consistently reported; requires

experimental determination.

IUPAC Name (5-iodopyridin-2-yl)hydrazine

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring

protons and the hydrazine protons. The pyridine protons will appear in the aromatic region,

with their chemical shifts and coupling constants dictated by the substitution pattern. The NH

and NH₂ protons of the hydrazine group will appear as broader signals, and their chemical

shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon

atom attached to the iodine (C-5) is expected to be significantly shielded (appearing at a

lower chemical shift, approx. 90-100 ppm) due to the heavy atom effect.[1] The carbon

attached to the hydrazine group (C-2) will appear further downfield (approx. 155-160 ppm).

[1]

IR Spectroscopy: Key vibrational signatures include N-H stretching bands for the hydrazine

group in the 3300-3500 cm⁻¹ region and characteristic aromatic C-H and C=N/C=C

stretching vibrations of the pyridine ring.[1]
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) or

protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Core Synthetic Strategies
The synthesis of 2-hydrazinyl-5-iodopyridine is primarily achieved through two robust and

well-established strategies. The choice between them often hinges on the availability of starting

materials, scalability, and safety considerations.

Select Synthetic Strategy

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

 Precursors:
 2-Halo-5-iodopyridines 

Pathway 2: Diazotization-Reduction

 Precursor:
 2-Amino-5-iodopyridine 

Advantages:
- High Yield

- Direct, one-step conversion
- Milder conditions often possible

Disadvantages:
- Precursor synthesis required
- Potential for side reactions

Advantages:
- Utilizes common starting material

Disadvantages:
- Unstable diazonium intermediate

- Requires strict temperature control
- Multi-step process

Click to download full resolution via product page

Caption: Decision matrix for selecting a synthetic pathway.

Pathway 1: Nucleophilic Aromatic Substitution
(S_N_Ar) on Halopyridine Precursors
This is the most direct and widely employed method for synthesizing 2-hydrazinylpyridines. The

strategy relies on the reaction of a 2-halopyridine with hydrazine hydrate. The electron-

withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 positions towards

nucleophilic attack, making this substitution reaction favorable.
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Pathway 1: SNAr Reaction

2-Halo-5-iodopyridine
(X = Cl, Br)

2-Hydrazinyl-5-iodopyridine

Solvent, Heat
(e.g., Ethanol, Butanol, or neat)

+ Hydrazine Hydrate (NH2NH2·H2O)

Pathway 2: Diazotization-Reduction

2-Amino-5-iodopyridine

[5-Iodopyridin-2-yl]diazonium chloride

Step 1: Diazotization
(0-5 °C)

+ NaNO2, HCl

2-Hydrazinyl-5-iodopyridine

Step 2: Reduction

+ Reducing Agent (e.g., SnCl2)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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